molecular formula C14H15NO2 B1442490 3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester CAS No. 854694-25-0

3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester

Cat. No. B1442490
M. Wt: 229.27 g/mol
InChI Key: YCWFVSKTQYNIFA-CMDGGOBGSA-N
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Description

“3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester” is a chemical compound that belongs to the class of indole derivatives . It is also known as Ethyl 2-methyl-3-indolylglyoxylate . This compound is used as a building block in various chemical syntheses .


Molecular Structure Analysis

The molecular formula of “3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester” is C11H11NO2 . The exact structure can be viewed using specific software .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.210 . It has a density of 1.3±0.1 g/cm3, a boiling point of 418.2±30.0 °C at 760 mmHg, and a melting point of 205 °C (dec.) (lit.) . The flash point is 206.7±24.6 °C .

Scientific Research Applications

Hydroarylation of Fluorinated Alkynes with Indoles

A mild alkyne hydroarylation protocol was developed for synthesizing 3‐(indol‐3‐yl)‐3‐(trifluoromethyl)acrylic acid esters, demonstrating broad substrate scope and high yields without the need for a catalyst. This method holds potential for synthesizing biologically active compounds and a variety of CF3‐substituted synthons, suggesting applications in developing new pharmaceuticals and materials with unique properties (Flury et al., 2022).

Structural and Electronic Properties of Polymeric Esters

Research on poly(3-thiophen-3-yl-acrylic acid methyl ester) provides insights into the structural and electronic properties of polythiophene derivatives, proposing a model derived from quantum chemical calculations. These findings indicate the importance of such studies for understanding the solubility and electronic properties of polymer materials, which could be extrapolated to the study of indolyl-acrylic acid esters for applications in electronics and materials science (Bertran et al., 2007).

Fate and Aquatic Toxicity of Acrylic Esters

A comprehensive study on the fate and aquatic toxicity of acrylic acid and its esters, including methyl, ethyl, and butyl acrylate, reveals these compounds rapidly biodegrade, have low potential for persistence or bioaccumulation, and exhibit low to moderate toxicity. This suggests environmental considerations in the use and disposal of materials containing such esters, relevant to assessing the environmental impact of indolyl-acrylic acid esters (Staples et al., 2000).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of contact, it is advised to wash the skin or eyes with copious amounts of water and seek medical attention if irritation persists . In case of inhalation, one should remove to fresh air and seek medical attention if symptoms persist . In case of ingestion, one should wash out the mouth with copious amounts of water and seek medical attention .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

ethyl (E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-17-14(16)9-8-11-10(2)15-13-7-5-4-6-12(11)13/h4-9,15H,3H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWFVSKTQYNIFA-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705284
Record name Ethyl (2E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-1H-indol-3-YL)-acrylic acid ethyl ester

CAS RN

854694-25-0
Record name Ethyl (2E)-3-(2-methyl-1H-indol-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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